molecular formula C28H25N3O5S B408433 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 328068-94-6

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B408433
CAS RN: 328068-94-6
M. Wt: 515.6g/mol
InChI Key: JYOQCYKHHYMIBJ-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H25N3O5S and its molecular weight is 515.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Heterocycles like furan and thiophene are crucial in medicinal chemistry due to their presence in bioactive molecules. Ostrowski (2022) discussed the significance of furan-2-yl and thienyl substituents in nucleobases, nucleosides, and their analogs, highlighting their antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. This review underscores the importance of heteroaromatic substituents in drug design, potentially relevant to the furan component in the compound of interest (Ostrowski, 2022).

Furan Derivatives from Biomass

Chernyshev et al. (2017) explored the conversion of plant biomass into furan derivatives, emphasizing their role as sustainable sources for polymers, functional materials, and fuels. This research highlights the versatility of furan derivatives, suggesting potential applications for the furan moiety in the compound in creating sustainable materials and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Cytochrome P450 Inhibitors

Cytochrome P450 enzymes metabolize a wide range of drugs, and their inhibitors can help manage drug-drug interactions. Khojasteh et al. (2011) reviewed chemical inhibitors of these enzymes, which could be related to the activity of compounds with similar structures to the compound of interest, particularly in the context of drug metabolism studies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antitubercular Activity

Asif (2014) reviewed antitubercular activities of isonicotinoylhydrazinecarboxamide derivatives, indicating potential research applications for compounds with similar structures in the development of new antituberculosis drugs. This suggests that modifications to the structure of the compound could be explored for antitubercular applications (Asif, 2014).

CNS Acting Drugs

Saganuwan (2017) identified functional chemical groups in heterocycles that could serve as lead molecules for synthesizing compounds with CNS activity. Given the complex structure of the compound , its components could be investigated for their potential effects on the central nervous system (Saganuwan, 2017).

properties

IUPAC Name

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-25(27(33)31-21-7-4-5-8-23(21)35-3)26(24-9-6-14-36-24)20(15-29)28(30-17)37-16-22(32)18-10-12-19(34-2)13-11-18/h4-14,26,30H,16H2,1-3H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCYKHHYMIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)OC)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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